![molecular formula C7H6Cl2N2O2 B597290 Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate CAS No. 171096-33-6](/img/structure/B597290.png)
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
Overview
Description
“Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate” is 221.04 . The molecular structure analysis can be performed using various techniques, but specific details are not provided in the available resources.Physical And Chemical Properties Analysis
“Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate” has a predicted boiling point of 305.9±37.0 °C and a predicted density of 1.448±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: is a valuable intermediate in the synthesis of various pyrimidine derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their biological activities . The compound’s reactivity allows for the introduction of various substituents, enabling the creation of a diverse range of pyrimidine-based molecules.
Agricultural Chemical Research
In the field of agricultural chemistry, this compound is used to develop new herbicides and pesticides. Its dichloropyrimidinyl moiety is a common structural feature in compounds that exhibit herbicidal properties . Researchers can modify the molecule to enhance its effectiveness and specificity towards target pests or weeds.
Medicinal Chemistry
The pyrimidine ring found in Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate is a core structure in many drugs. It’s used in medicinal chemistry to create compounds with potential antiviral, antibacterial, and anticancer properties . The ability to easily modify the pyrimidine ring makes it a versatile building block for drug discovery.
Material Science
This compound is also explored in material science for the development of organic semiconductors. Pyrimidine derivatives can be used in the creation of electronic materials due to their ability to conduct electricity when doped with appropriate substances .
Organic Synthesis Methodology
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: serves as a starting material for various organic synthesis methodologies. It’s involved in reactions such as Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds crucial in organic synthesis .
Photodynamic Therapy Agents
The compound’s derivatives are being researched as agents for photodynamic therapy, a treatment method for cancer. The pyrimidine structure can be tailored to absorb light and generate reactive oxygen species, which are lethal to cancer cells .
Safety and Hazards
“Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate” is classified as a warning substance. It may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-6(8)10-3-11-7(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWGOUAAWDYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709475 | |
Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
CAS RN |
171096-33-6 | |
Record name | Methyl 4,6-dichloro-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171096-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4,6-dichloropyrimidin-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate in the synthesis of substituted pyrimidinones?
A1: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate serves as a crucial intermediate in the synthesis of 7-substituted 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-ones []. The compound reacts with specifically substituted benzylamines, leading to the formation of the desired 7-substituted pyrimidinone derivatives. This reaction highlights its utility in introducing diverse substituents at the 7-position of the pyrimidinone scaffold.
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